
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is a synthetic compound belonging to the family of heterocyclic compounds. It is a colorless to pale yellow liquid with a faint odor. 2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) has been extensively studied due to its potential uses in scientific research. This compound has been used in the synthesis of various other compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds. It has also been used in the study of the biochemical and physiological effects of other compounds. In addition, it has been used in the synthesis of various drugs, such as anticonvulsants and antidepressants.
Wirkmechanismus
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is believed to act as an inhibitor of certain enzymes. In particular, it is thought to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting the activity of COX-2, 2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) may have anti-inflammatory effects.
Biochemical and Physiological Effects
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to have anti-inflammatory effects, as well as anti-oxidant, anti-apoptotic, and anti-cancer properties. It has also been shown to have neuroprotective effects and to be an effective inhibitor of the enzyme COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be stored for long periods of time. Another advantage is that it is relatively inexpensive. However, it is important to note that the compound is toxic and must be handled with care. In addition, the compound is volatile and can easily evaporate, so it must be stored in sealed containers.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%). One potential direction is to investigate its potential uses as a drug delivery system. Another potential direction is to investigate its potential therapeutic applications, such as its use as an anti-inflammatory agent. Additionally, further research could be conducted to explore its potential as an antioxidant and its ability to inhibit the activity of COX-2. Finally, further research could be conducted to investigate its potential as an anticancer agent.
Synthesemethoden
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is synthesized through a multi-step process. The first step involves the reaction of 4-fluoro-3-trifluoromethylphenol with sodium cyanide to form a sodium salt of 2-cyano-5-fluoro-3-trifluoromethylphenol. The sodium salt is then reacted with sulfuric acid to form 2-cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%).
Eigenschaften
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-12-4-3-8(5-11(12)14(16,17)18)9-1-2-10(7-19)13(20)6-9/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGQEMUGZYUYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684968 |
Source


|
| Record name | 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261994-68-6 |
Source


|
| Record name | 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

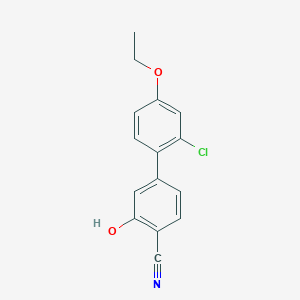
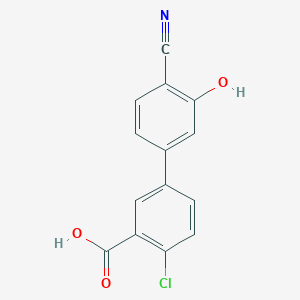
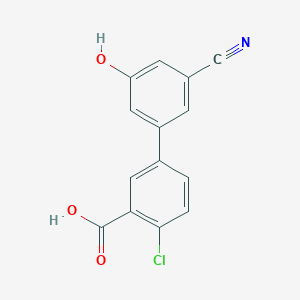
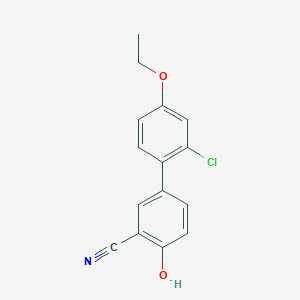



![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)

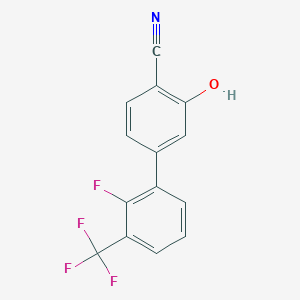

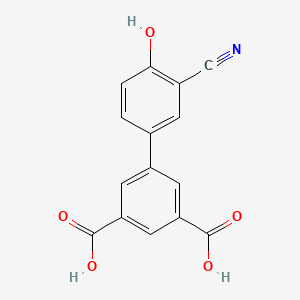
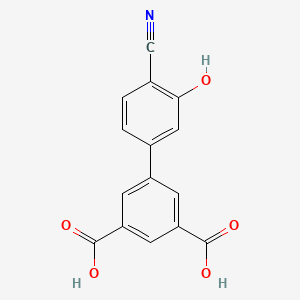
![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)